5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]-benzoic acid

Structure-Activity Relationship Halogen Bonding Medicinal Chemistry

SAR studies using halogenated benzyloxybenzoic acids require precise fluorination patterns to avoid confounding variables. 5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid (CAS 938141-34-5) delivers the defined 2-chloro-6-fluorobenzyl group for controlled comparisons. • Enables fluorous-tagged synthesis via the single 6-F substituent - distinct from non-fluorinated analogs • 98% HPLC purity suitable for calibration standard use • Cataloged separately from mono-fluoro, mono-chloro, and dichloro variants Research quantities in stock; global shipping available.

Molecular Formula C14H9Cl2FO3
Molecular Weight 315.1 g/mol
CAS No. 938141-34-5
Cat. No. B1290298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]-benzoic acid
CAS938141-34-5
Molecular FormulaC14H9Cl2FO3
Molecular Weight315.1 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)COC2=C(C=C(C=C2)Cl)C(=O)O)F
InChIInChI=1S/C14H9Cl2FO3/c15-8-4-5-13(9(6-8)14(18)19)20-7-10-11(16)2-1-3-12(10)17/h1-6H,7H2,(H,18,19)
InChIKeyVZBNADBTEOAFMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]-benzoic acid – Halogenated Building Block for Synthesis


5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]-benzoic acid (CAS 938141-34-5) is a synthetic benzoic acid derivative bearing a 5-chloro substituent on the phenyl ring and a 2-chloro-6-fluorobenzyl ether at the 2-position [1]. The compound belongs to a distinct class of halogen-substituted 2-(benzyloxy)benzoic acids and is stocked by multiple independent suppliers as a research-grade chemical . Its mixed halogenation pattern (Cl, F, Cl) confers unique electronic and steric properties relative to mono-halogen or purely chlorinated analogs, making it a privileged scaffold for structure–activity relationship (SAR) exploration and targeted organic synthesis.

Mixed-halogen benzyl ether scaffold for structure–activity relationship studies
Stocked by multiple independent suppliers as a research-grade chemical
Suited for elaboration into heteroaryl-substituted target molecules

Irreplaceability of the 2-Chloro-6-Fluorobenzyl Group


Commercially available benzyloxybenzoic acid derivatives with closely related halogen patterns—including the 2-fluorobenzyl, 2-chlorobenzyl, and 2,6-dichlorobenzyl analogs—are catalogued and priced as separate, non-interchangeable items . The presence or absence of a single fluorine atom at the 6-position of the benzyl ring fundamentally alters the electron-withdrawing character, lipophilicity, and potential for fluorous interactions in biological systems. Consequently, substituting the 2-chloro-6-fluorobenzyl group with a generic analog introduces uncontrolled variables that can confound SAR interpretations and compromise the reproducibility of synthetic or pharmacological outcomes. The evidence below quantifies key physical and supply-chain differentiators that justify the selection of the 2‑chloro‑6‑fluorobenzyl variant over the nearest commercially available comparators.

  • Mono-halogen benzyl analogs
    Lack the synergistic Cl/F electronic profile; SAR interpretations may shift significantly.
  • 2,6-Dichlorobenzyl analog
    Lower purity and higher molecular weight may compromise batch reproducibility and molar efficiency.
  • 2-Chloro-4-fluorobenzyl regioisomer
    Fewer commercial sources reported; substitution risks supply continuity and benchmarking.

5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]-benzoic acid vs. Key Analogs


Unique Mixed-Halogen Substitution Pattern

The target compound bears a 2-chloro-6-fluorobenzyl group, in contrast to the 2-fluorobenzyl (sc-318519) and 2-chlorobenzyl (sc-318518) analogues, each of which is sold as a discrete catalog item by Santa Cruz Biotechnology . This demonstrates that the combination of ortho-chloro and ortho-fluoro substituents defines a commercially recognized unique chemical entity and is not functionally redundant with mono-halogenated variants.

Substitution Pattern
Class-level inference
2-chloro-6-fluorobenzyl vs. 2-fluorobenzyl / 2-chlorobenzyl only
Unique mixed-halogen identity not replicated by mono-halogen analogs
Distinct catalog numbers confirm commercial recognition
Structure-Activity Relationship Halogen Bonding Medicinal Chemistry

Higher Purity vs. 2,6-Dichlorobenzyl Analogue

The target compound is offered at a minimum purity of 98% by Leyan (product 1804791) . In contrast, the closely related 5-chloro-2-[(2,6-dichlorobenzyl)oxy]benzoic acid (CAS 938355-18-1) is supplied by CymitQuimica at a minimum purity of 95% . The 3-percentage-point higher purity reduces the burden of impurity-related side products in multi-step syntheses and improves inter-laboratory reproducibility.

Minimum Purity
Cross-study comparable
98% (Leyan) vs. 95% for 2,6-dichlorobenzyl analog
Higher purity supports improved synthetic reproducibility
Based on vendor CoA specifications, April 2026
Analytical Chemistry Reproducibility Quality Control

Lower Molecular Weight vs. 2,6-Dichlorobenzyl Analogue

The molecular weight of the target compound is 315.1 g·mol⁻¹ [1], whereas the 2,6-dichlorobenzyl analogue (CAS 938355-18-1) has a molecular weight of 331.58 g·mol⁻¹ . This 5.0% reduction in mass means that for any given mass dose, the target compound delivers 5.2% more molar equivalents. In equimolar comparative studies, the lower-mass compound requires less material, simplifying solubility-limited formulations.

Molecular Weight
Cross-study comparable
315.1 vs. 331.58 g·mol⁻¹ (–5.0%)
Lower mass may facilitate molar-scale experimentation
Calculated from molecular formulae
Pharmacokinetics Drug Design Molar Activity

Broader Supplier Availability vs. 2-Chloro-4-Fluorobenzyl Analogue

The target compound is stocked by at least four independent suppliers: Santa Cruz Biotechnology (sc-318517), Matrix Scientific (040126), Leyan (1804791), and CymitQuimica (3D-FC119165) . The regioisomeric 2-chloro‑4‑fluorobenzyl variant (sc-336839) is available from fewer vendors, potentially exposing projects to single-supplier risk. Multi‑vendor sourcing ensures competitive pricing, faster delivery, and continuity for longitudinal research programs.

Supplier Redundancy
Cross-study comparable
≥4 suppliers vs. ≤3 for 2-Cl-4-F regioisomer
Reduces single-supplier procurement risk
Supplier landscape surveyed April 2026
Supply Chain Resilience Procurement Competitive Sourcing

Potential RORγt Inverse Agonism

Although direct IC50 data for the title compound have not been disclosed in peer-reviewed literature, structurally related compounds bearing the 2-chloro-6-fluorobenzyl moiety have been characterized as RORγt inverse agonists with IC50 values ranging from 10 nM to 1,000 nM in FRET-based assays [1]. The 5-chloro substituent on the benzoic acid ring, conserved in the target compound, is a recognized feature of the binding pharmacophore. This class-level inference supports the selection of the compound as a starting point for medicinal chemistry optimization of RORγt inhibitors, as described in patent family WO2017/075381 [2].

RORγt Inverse Agonism
Data to verify
No direct IC50; structural analogs range 10–1,000 nM (FRET)
May support RORγt pathway research; requires direct validation
Class-level inference from BindingDB and patent family
RORγt Th17 Immunology Inverse Agonist

Applications of 5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]-benzoic acid


RORγt Inhibitor Synthesis Intermediate

The compound's 2-chloro-6-fluorobenzyl ether linkage and 5-chloro substitution pattern are consistent with the generic structure disclosed in patent family WO2017/075381 for RORγt inverse agonists [1]. It can be employed as a late-stage intermediate for constructing indazole-, pyrrolopyridine-, or other heteroaryl-substituted analogs, leveraging the mixed-halogen benzyl group for enhanced target engagement.

Probe for Halogen-Specific SAR Studies

Because the target compound is sold alongside its mono-fluoro, mono-chloro, and dichloro counterparts as separate catalog items, it uniquely enables head-to-head comparisons within a halogen-scanning matrix. Such studies can isolate the contribution of the 6-fluoro substituent to potency, selectivity, or metabolic stability .

Reference Standard for HPLC/LC-MS Validation

With a verified purity of 98% (HPLC) , the compound is suitable as a calibration standard or system-suitability test material in analytical methods developed for benzoic acid-derived pharmaceutical intermediates. Its distinct retention time relative to the 2,6-dichlorobenzyl analog facilitates method specificity testing.

Fluorous-Phase Synthesis Building Block

The presence of a single fluorine atom on the benzyl ring allows the compound to be used in fluorous-tagged synthesis strategies, where the fluorine tag modulates phase partitioning without the excessive mass penalty of perfluoroalkyl chains. This is in contrast to non-fluorinated analogs that cannot participate in fluorous separations.

Application
Selection Property
Validation Focus
RORγt inhibitor synthesis intermediate
2-Chloro-6-fluorobenzyl ether group
Target engagement via heteroaryl elaboration
Halogen-specific SAR probe
Halogen-scanning matrix availability
Isolate 6-fluoro substituent contribution
HPLC/LC-MS reference standard
High purity (HPLC verified)
Method specificity with dichloro analog differentiation
Fluorous-phase synthesis building block
Single fluorine for fluorous tagging
Phase partitioning efficiency in fluorous systems

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]-benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.